

# A Technical Guide to the Cost-Effectiveness of Ranolazine Versus Conventional Angina Therapies

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Ranolazine*

Cat. No.: *B123750*

[Get Quote](#)

For drug development professionals and clinical researchers, the evaluation of a therapeutic agent extends beyond its mechanism of action and clinical efficacy. A rigorous assessment of its economic value is paramount for market access, formulary inclusion, and ultimate clinical adoption. This guide provides an in-depth, objective comparison of the cost-effectiveness of **ranolazine** against other established angina therapies, grounded in experimental data and pharmacoeconomic principles.

## Introduction: The Clinical and Economic Burden of Chronic Angina

Chronic stable angina, a manifestation of myocardial ischemia, imposes a significant burden on both patient quality of life and healthcare systems. Traditional first-line therapies, including beta-blockers, calcium channel blockers (CCBs), and long-acting nitrates, primarily function by reducing myocardial oxygen demand through hemodynamic modifications—namely, reductions in heart rate and blood pressure. While effective for many, a substantial patient population remains symptomatic despite optimal doses of these agents, necessitating add-on or alternative therapies.

**Ranolazine** enters this clinical landscape with a unique, non-hemodynamic mechanism of action, offering a valuable alternative for patients who are intolerant to, or inadequately controlled by, conventional treatments. However, its acquisition cost relative to older, generic

therapies necessitates a formal evaluation of its cost-effectiveness to justify its position in the treatment algorithm.

## Mechanism of Action: A Differentiated Approach to Ischemia

To understand the economic value of **ranolazine**, one must first appreciate its distinct pharmacology. Unlike beta-blockers or CCBs, **ranolazine**'s anti-anginal effects are not dependent on reducing heart rate or blood pressure.<sup>[1][2][3]</sup> Its primary mechanism is the selective inhibition of the late inward sodium current (INa,L) in cardiomyocytes.<sup>[1][2][4][5][6][7]</sup>

Under ischemic conditions, the late sodium current is enhanced, leading to an intracellular overload of sodium ions. This, in turn, drives an increase in intracellular calcium via the Na+/Ca2+ exchanger operating in reverse mode.<sup>[1][8]</sup> This calcium overload is pathologically significant, causing increased diastolic wall tension, impaired myocardial relaxation, and a consequent reduction in coronary blood flow, which exacerbates ischemia.<sup>[1][7]</sup>

By inhibiting the late sodium current, **ranolazine** mitigates this pathological cascade, reducing sodium and calcium overload, which improves diastolic function and myocardial oxygen consumption without negatively impacting hemodynamics.<sup>[4][6]</sup> This unique mechanism provides the causal basis for its utility in patients who cannot tolerate further reductions in blood pressure or heart rate.



[Click to download full resolution via product page](#)

Caption: **Ranolazine**'s mechanism of action in an ischemic cardiomyocyte.

## Comparative Clinical Efficacy

The "effectiveness" component of a cost-effectiveness analysis is derived from robust clinical trial data. **Ranolazine** has been evaluated primarily as an add-on therapy in patients who remain symptomatic on conventional agents.

Key trials include:

- CARISA (Combination Assessment of **Ranolazine** In Stable Angina): This trial added **ranolazine** (750 mg and 1000 mg twice daily) to background therapy of atenolol, amlodipine, or diltiazem.[9][10] Compared to placebo, **ranolazine** significantly increased exercise duration by 24-34 seconds and reduced the weekly frequency of angina attacks by approximately one per week.[9][11][12]
- ERICA (Efficacy of **Ranolazine** in Chronic Angina): In patients already on the maximum recommended dose of amlodipine (10 mg/day), adding **ranolazine** significantly reduced angina frequency (2.88 vs. 3.31 attacks/week for placebo) and nitroglycerin consumption (2.03 vs. 2.68 tablets/week for placebo).[2][10][13]
- TERISA (Type 2 Diabetes Evaluation of **Ranolazine** in Subjects With Chronic Stable Angina): This trial specifically demonstrated **ranolazine**'s efficacy in diabetic patients, a population where traditional antianginals may have adverse metabolic effects.[8]

A prospective, open-label study also showed that adding **ranolazine** to metoprolol therapy resulted in a more significant reduction in anginal frequency over 6 months compared to increasing the metoprolol dose alone.[14]

| Parameter                    | Beta-Blockers<br>(e.g.,<br>Metoprolol) <a href="#">[14]</a> | CCBs (e.g.,<br>Amlodipine) <a href="#">[13]</a> | Long-Acting<br>Nitrates         | Ranolazine (as<br>Add-on<br>Therapy) <a href="#">[9][13]</a><br><a href="#">[14]</a> |
|------------------------------|-------------------------------------------------------------|-------------------------------------------------|---------------------------------|--------------------------------------------------------------------------------------|
| Primary Mechanism            | Reduce Heart Rate,<br>Contractility                         | Vasodilation,<br>Reduce BP                      | Venodilation,<br>Reduce Preload | Inhibit Late Sodium Current                                                          |
| Effect on Angina Frequency   | Effective first-line agent                                  | Effective first-line agent                      | Effective first-line agent      | Reduces attacks by ~0.5-1 per week vs. placebo                                       |
| Effect on Exercise Tolerance | Increases                                                   | Increases                                       | Increases                       | Increases duration by ~24-34 seconds vs. placebo                                     |
| Hemodynamic Effects          | Lowers HR & BP                                              | Lowers BP                                       | Can cause reflex tachycardia    | Minimal effect on HR & BP                                                            |

## Pharmacoconomic Analysis: Evaluating Value for Money

Pharmacoeconomic studies distill clinical efficacy and cost data into metrics that quantify value. The most common analysis is a cost-utility analysis, which measures outcomes in Quality-Adjusted Life Years (QALYs) and reports the Incremental Cost-Effectiveness Ratio (ICER)—the additional cost required to gain one additional QALY.

## Drug Acquisition Costs

A foundational input for any economic model is the direct cost of the therapies. **Ranolazine** is available as a generic, which has significantly lowered its acquisition cost. However, it remains more expensive than long-established generic beta-blockers, CCBs, and nitrates.

| Drug                      | Class                         | Typical Dosage            | Estimated 30-Day<br>Cash Price (Generic) |
|---------------------------|-------------------------------|---------------------------|------------------------------------------|
| Ranolazine ER             | Late Sodium Current Inhibitor | 500 - 1000 mg twice daily | \$18 - \$30+                             |
| Metoprolol Succinate ER   | Beta-Blocker                  | 25 - 100 mg once daily    | \$9 - \$46[15][16]                       |
| Amlodipine                | Calcium Channel Blocker       | 5 - 10 mg once daily      | \$5 - \$24[17][18]                       |
| Isosorbide Mononitrate ER | Long-Acting Nitrate           | 30 - 120 mg once daily    | \$9 - \$39[19]                           |

Note: Prices are estimates based on 2025/2026 data from various online sources and can vary significantly by pharmacy, location, and discount programs.

## Comparative Cost-Effectiveness Studies

Multiple economic models have evaluated **ranolazine**, primarily as an add-on to standard of care (SoC), from different healthcare system perspectives.

| Study<br>(Perspective<br>)                 | Comparator                | Incremental<br>Cost | Incremental<br>QALYs | ICER            | Conclusion                                                  |
|--------------------------------------------|---------------------------|---------------------|----------------------|-----------------|-------------------------------------------------------------|
| Coleman et al. 2014 (US)<br>[1]            | SoC Alone                 | +\$1,340            | +0.041               | \$32,682 / QALY | Cost-effective at a \$50,000/QALY threshold.                |
| Coleman et al. 2015 (UK)<br>[4][20][21]    | SoC Alone                 | -£110               | +0.039               | Dominant        | More effective and less costly than SoC alone.              |
| Kourlaba et al. 2015 (Greece)[8]<br>[18]   | SoC Alone                 | +€186 (6 months)    | +0.0403 (6 months)   | €4,620 / QALY   | Highly cost-effective.                                      |
| Delea et al. 2011 (US)<br>[17]             | Nitrates or BB/CCBs       | - 3,651             | Not a QALY study     | Cost Saving     | Lower total care costs, driven by fewer revascularizations. |
| Bress et al. 2018 (US Veterans)[2]<br>[11] | Conventional Antianginals | -\$280 (1 year)     | Not a QALY study     | Similar Costs   | Total healthcare costs were not significantly different.    |

These studies consistently demonstrate that for patients with persistent angina, adding **ranolazine** is an economically favorable strategy. In the UK analysis, it was found to be dominant—that is, both more effective and less costly than SoC alone.[4][20][21] In the US, the ICER of ~\$32,000/QALY falls well below the commonly accepted willingness-to-pay thresholds of \$50,000 to \$120,000 per QALY.[1][22][23] The primary driver for cost-effectiveness, and in

some cases cost savings, is the reduction in downstream healthcare utilization, particularly hospitalizations and coronary revascularization procedures.[17]

## Experimental Protocol: Cost-Utility Analysis via a Markov Model

To ensure trustworthiness and transparency, it is critical to understand the methodology behind these economic conclusions. The gold standard for modeling chronic diseases in pharmacoeconomics is the Markov model. This protocol outlines the conceptual steps for conducting such an analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for a cost-utility analysis using a Markov model.

## Step-by-Step Methodology

- Define Health States: The model structure begins by defining a set of mutually exclusive health states that a patient can occupy. For angina, these are typically based on angina frequency as measured by the Seattle Angina Questionnaire (SAQ), such as 'Daily Angina,' 'Weekly Angina,' 'Monthly Angina,' and 'No Angina'. An 'Absorbing State' of 'Death' is also included, from which no exit is possible.
- Establish a Time Horizon and Cycle Length: A time horizon is set (e.g., 1 year, as used in many **ranolazine** studies) along with a cycle length (e.g., 1 month).[\[1\]](#)[\[4\]](#) In each cycle, a patient can either remain in their current health state or transition to another.
- Determine Transition Probabilities: Data from randomized controlled trials (e.g., ERICA) are used to calculate the probability of a patient moving from one health state to another during a single cycle.[\[4\]](#) For example, the model calculates the probability of a patient in the 'Weekly Angina' state improving to 'Monthly Angina' when treated with **Ranolazine + SoC**, versus SoC alone.
- Assign Costs: Costs are assigned to each health state. This includes not only the drug acquisition cost but also the costs of hospitalizations, emergency room visits, and procedures (like revascularization) that are more likely in states with more frequent angina.
- Assign Utilities (Quality of Life): Each health state is assigned a "utility" value, a score between 0 (death) and 1 (perfect health), which reflects the quality of life associated with that state.[\[24\]](#) States with frequent angina have lower utility values.
- Simulate the Cohort: The model simulates a hypothetical cohort of patients starting in various angina states. It runs them through the model cycle by cycle, tracking the number of patients in each state over the entire time horizon for both the **ranolazine** and comparator arms.
- Calculate Total Costs and QALYs: For each arm, the model multiplies the number of patients in each state during each cycle by the cost and utility value of that state. This generates a total cost and a total number of QALYs (utility x time) for each treatment strategy.
- Calculate the ICER and Perform Sensitivity Analysis: The difference in total costs between the two arms is divided by the difference in total QALYs to calculate the ICER.[\[22\]](#) A crucial final step is the sensitivity analysis, where key model inputs (like drug cost or the probability

of hospitalization) are varied to see how they impact the result, ensuring the conclusion is robust.

## Conclusion and Field Insights

The evidence synthesized in this guide strongly supports the cost-effectiveness of **ranolazine** as an add-on therapy for patients with chronic stable angina who are not adequately managed by first-line agents. Its value proposition is rooted in a unique, non-hemodynamic mechanism of action that translates into improved clinical outcomes (reduced angina frequency) and, critically, a reduction in costly downstream healthcare resource utilization.

For researchers and drug development professionals, the case of **ranolazine** serves as an exemplary model. It demonstrates that a new therapeutic agent, even with a higher initial acquisition cost compared to established generics, can prove to be highly cost-effective, and even cost-saving, by addressing an unmet clinical need and altering the overall economic trajectory of a chronic disease. The key is a differentiated mechanism that provides benefits unattainable with standard care, leading to improved quality of life and a reduction in more expensive interventions like hospitalizations and procedures.

## References

- Coleman, C. I., Hebert, J. H., et al. (2014). Cost-effectiveness of **ranolazine** added to standard-of-care treatment in patients with chronic stable angina pectoris. *The American Journal of Cardiology*.
- Coleman, C. I., Freemantle, N., & Kohn, C. G. (2015). **Ranolazine** for the treatment of chronic stable angina: a cost-effectiveness analysis from the UK perspective. *BMJ Open*.
- Bress, A. P., King, J. B., et al. (2018). Clinical and Economic Outcomes of **Ranolazine** Versus Conventional Antianginals Users Among Veterans With Chronic Stable Angina Pectoris. *The American Journal of Cardiology*.
- Kourlaba, G., Vlachopoulos, C., et al. (2015). **Ranolazine** for the symptomatic treatment of patients with chronic angina pectoris in Greece: a cost-utility study. *BMC Health Services Research*.
- What is the mechanism of **Ranolazine**? (2024). Patsnap Synapse.
- How much does amlodipine cost without insurance? (2025). SingleCare.
- Delea, T. E., Thomas, S. K., et al. (2011). Costs and clinical outcomes associated with use of **ranolazine** for treatment of angina. *The American Journal of Managed Care*.
- Metoprolol Succinate ER Coupons 2026. (2026). SingleCare.
- Amlodipine 2026 Prices, Coupons & Savings Tips. (2026). GoodRx.

- How much is metoprolol succinate without insurance? (2023). SingleCare.
- Amlodipine and Cost: Generic, Brand Names, and More. (2024). Healthline.
- Kumar, A., Singh, B. K., et al. (2016). Antianginal Efficacy and Tolerability of **Ranolazine** as an Add-on Drug to Concomitant Medications Primarily Metoprolol in Chronic Stable Angina Patients: A Prospective, Open-Label Study. *Journal of Clinical and Diagnostic Research*.
- Stone, P. H., Gratsiansky, N. A., et al. (2006). Antianginal efficacy of **ranolazine** when added to treatment with amlodipine: the ERICA (Efficacy of **Ranolazine** in Chronic Angina) trial. *Journal of the American College of Cardiology*.
- **Ranolazine** for the treatment of chronic stable angina: a cost-effectiveness analysis from the UK perspective. (2015). PubMed.
- (PDF) **Ranolazine** for the treatment of chronic stable angina: A cost-effectiveness analysis from the UK perspective. (2015). ResearchGate.
- Metoprolol Succinate (Toprol XL) Prices - U.S. & International. (n.d.). PharmacyChecker.com.
- Metoprolol Succinate: Price, Uses, & Interactions. (n.d.). ScriptSave WellRx.
- Isosorbide Mononitrate (Imdur) Prices - U.S. & International. (n.d.). PharmacyChecker.com.
- Isosorbide Mononitrate ER 2026 Prices, Coupons & Savings Tips. (2026). GoodRx.
- Deedwania, P. C. (2010). Emerging clinical role of **ranolazine** in the management of angina. *Vascular health and risk management*.
- Clinical and economic outcomes of **ranolazine** vs conventional antiangina. (2018). M3 India.
- Isosorbide Mononitrate, 30 MG Extended Release Tablet. (n.d.). Amazon Pharmacy.
- Epic Pharma AMLODIPINE 10 MG TABLET (1 Tablet). (n.d.). Amazon Pharmacy.
- Isosorbide mononitrate Prices, Coupons, Copay Cards & Patient Assistance. (n.d.). Drugs.com.
- Amlodipine vs **Ranolazine** Comparison. (n.d.). Drugs.com.
- **Ranolazine** for the Treatment of Chronic Angina and Potential Use in Other Cardiovascular Conditions. (2006). *Circulation*.
- Chaitman, B. R., Pepine, C. J., et al. (2004). Effects of **ranolazine** with atenolol, amlodipine, or diltiazem on exercise tolerance and angina frequency in patients with severe chronic angina: a randomized controlled trial. *JAMA*.
- **Ranolazine** in the management of chronic stable angina. (2010). *The British Journal of Cardiology*.
- 2025 AHA/ACC Statement on Cost/Value Methodology in Clinical Practice Guidelines (Update From 2014 Statement). (2025). *Circulation*.
- 2025 AHA/ACC Statement on Cost/Value Methodology in Clinical Practice Guidelines (Update From 2014 Statement). (2025). PubMed.
- Inhibition of the Late Sodium Current with **Ranolazine** - A New Cardioprotective Mechanism. (2008). *European Cardiology Review*.

- Bounthavong, M. (2024). Constructing a Markov model for cost-effectiveness analysis using Excel: A tutorial. Internal Validity.
- Markov Decision Process Modeling in Pharmacoeconomics with Application Perspectives. (2025). ResearchGate.
- **Ranolazine**—a review of its use in chronic stable angina pectoris. (2008). ResearchGate.
- Bounthavong, M. (2024). Constructing a Markov model for cost-effectiveness analysis using Excel: A tutorial. RPubs.
- Pharmacoeconomic Models Guide. (n.d.). Scribd.
- What is the cellular mechanism of action of **Ranolazine**? (2025). Dr. Oracle.
- Belardinelli, L., et al. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor **ranolazine**. Heart.
- Anderson, J. L., et al. (2014). ACC/AHA Statement on Cost/Value Methodology in Clinical Practice Guidelines and Performance Measures. Circulation.
- How to Build a Markov Model in Excel to Compare Two Drugs. (2025). YouTube.
- **Ranolazine** for stable angina pectoris. (2017). Cochrane Database of Systematic Reviews.
- Metoprolol vs **Ranolazine** Comparison. (n.d.). Drugs.com.
- New Evidence Supports **Ranolazine** for Angina. (2019). The Hospitalist.
- Antianginal agents: Beneficial effects of **Ranolazine**. (2014). YouTube.
- Cost-effectiveness assessment of cardiac interventions: determining a socially acceptable cost threshold. (2014). Interventional Cardiology.
- Evaluation of health utility in trial-based cost–utility analyses for major cardiovascular disease: protocol for a systematic review. (2020). BMJ Open.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Emerging clinical role of ranolazine in the management of angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effects of ranolazine with atenolol, amlodipine, or diltiazem on exercise tolerance and angina frequency in patients with severe chronic angina: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bjcardio.co.uk [bjcardio.co.uk]
- 11. droracle.ai [droracle.ai]
- 12. ahajournals.org [ahajournals.org]
- 13. Antianginal efficacy of ranolazine when added to treatment with amlodipine: the ERICA (Efficacy of Ranolazine in Chronic Angina) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antianginal Efficacy and Tolerability of Ranolazine as an Add-on Drug to Concomitant Medications Primarily Metoprolol in Chronic Stable Angina Patients: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. singlecare.com [singlecare.com]
- 16. How much is metoprolol succinate without insurance? | SingleCare [singlecare.com]
- 17. goodrx.com [goodrx.com]
- 18. goodrx.com [goodrx.com]
- 19. goodrx.com [goodrx.com]
- 20. Amazon Pharmacy: Metoprolol (Generic for Toprol, Extended Release Oral Tablet) [pharmacy.amazon.com]
- 21. Isosorbide Mononitrate (Imdur) Prices - U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 22. ahajournals.org [ahajournals.org]
- 23. 2025 AHA/ACC Statement on Cost/Value Methodology in Clinical Practice Guidelines (Update From 2014 Statement): A Report of the American College of Cardiology/American Heart Association Joint Committee on Clinical Practice Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]

- To cite this document: BenchChem. [A Technical Guide to the Cost-Effectiveness of Ranolazine Versus Conventional Angina Therapies]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123750#evaluating-the-cost-effectiveness-of-ranolazine-compared-to-other-angina-therapies>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)